molecular formula C11H8ClNO3 B1609278 Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 7545-52-0

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B1609278
Key on ui cas rn: 7545-52-0
M. Wt: 237.64 g/mol
InChI Key: HESVUOITGSAKKR-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

Dimethyl acetylenedicarboxylate (13.5 mL) was added to a solution of 4-chloroaniline (12.76 g) in methanol (150 mL), and the thus-obtained mixture was heated under reflux for 8 hours. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in diphenyl ether (70 mL), followed by stirring at 240° C. for 4 hours. After the reaction mixture was cooled, a solvent mixture of hexane and diethyl ether was added thereto. The precipitated crystals were collected by filtration, and were washed, to thereby give the title compound (11.09 g).
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:7]([O:9]C)=O)#[C:2][C:3]([O:5][CH3:6])=[O:4].[Cl:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>CO>[CH3:6][O:5][C:3]([C:2]1[NH:16][C:15]2[C:17]([C:7](=[O:9])[CH:1]=1)=[CH:18][C:12]([Cl:11])=[CH:13][CH:14]=2)=[O:4]

Inputs

Step One
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Name
Quantity
12.76 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Stirring
Type
CUSTOM
Details
by stirring at 240° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the thus-obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diphenyl ether (70 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
a solvent mixture of hexane and diethyl ether
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
were washed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C=1NC2=CC=C(C=C2C(C1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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